Profoxydim lithium salt
Description
The exact mass of the compound Profoxydim-lithium is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure of Parent
Properties
IUPAC Name |
lithium;2-[(E)-N-[2-(4-chlorophenoxy)propoxy]-C-propylcarbonimidoyl]-3-oxo-5-(thian-3-yl)cyclohexen-1-olate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32ClNO4S.Li/c1-3-5-21(26-29-14-16(2)30-20-9-7-19(25)8-10-20)24-22(27)12-18(13-23(24)28)17-6-4-11-31-15-17;/h7-10,16-18,27H,3-6,11-15H2,1-2H3;/q;+1/p-1/b26-21+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGTYGSKTGIXOL-HCPJHKKFSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCC(=NOCC(C)OC1=CC=C(C=C1)Cl)C2=C(CC(CC2=O)C3CCCSC3)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CCC/C(=N\OCC(C)OC1=CC=C(C=C1)Cl)/C2=C(CC(CC2=O)C3CCCSC3)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClLiNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
281664-76-4 | |
| Record name | 281664-76-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structural Elucidation and Isomerism Studies
Tautomeric Forms and Equilibrium Dynamics of Profoxydim
Profoxydim can exist in several tautomeric forms, including two ketoenolimine (KE-1 and KE-2), a diketoenamine (DKE), and a diketoimine (DKI) structure. nih.gov The balance between these forms is a critical aspect of its chemical behavior.
Research combining theoretical modeling with spectroscopic analysis has demonstrated a distinct phase-dependent tautomeric equilibrium for profoxydim. researchgate.netmdpi.com In the gas phase, the enolic form is predominantly stable. nih.govresearchgate.netuam.es Conversely, in aqueous environments, the equilibrium shifts significantly, with the ketonic form becoming the prevailing structure. researchgate.netmdpi.comnih.govuam.es This shift is a key determinant of the compound's behavior in different environmental conditions. nih.gov
Table 1: Tautomeric Dominance of Profoxydim in Different Phases
| Phase/Environment | Dominant Tautomer | Primary Analytical Method |
|---|---|---|
| Gas Phase | Enolic Form | Theoretical Modeling |
The solvent environment plays a crucial role in determining which tautomer of profoxydim is more stable. academie-sciences.fr Studies have utilized a range of solvents, from polar to non-polar, to investigate these effects. nih.govmdpi.com Polar solvents, such as water and methanol (B129727) (MeOD), act as external stabilizing agents for the weaker hydrogen bonds present in the E-diketoenamine (DKE) tautomer. csic.es This suggests that in aqueous solutions, profoxydim likely exists in the E-DKE tautomeric form. csic.es In contrast, non-polar solvents are used to simulate gas-phase conditions where the enolic form is favored. nih.govdntb.gov.ua The low solubility of profoxydim in apolar solvents like benzene, however, can present challenges for experimental analysis. nih.govresearchgate.net
Table 2: Effect of Solvent Polarity on Profoxydim Tautomerism
| Solvent | Example(s) | Observed Effect on Tautomerism |
|---|---|---|
| Polar | Water, Methanol (MeOD), Dimethyl Sulfoxide (B87167) (DMSO) | Stabilizes and favors the ketonic (diketoenamine) form. csic.escore.ac.uk |
E/Z Isomerism and Stereochemical Transformations
In addition to tautomerism, profoxydim exhibits E/Z isomerism at the oxime group, a feature common to cyclohexanedione herbicides. csic.es The commercially available form is the E-isomer, but interconversion between the E and Z forms can occur. nih.govmdpi.comcsic.es
The transition between E- and Z-isomers is notably influenced by the pH of the environment. researchgate.net An isomeric transition from the E-isomer to the Z-isomer has been observed under acidic conditions (e.g., pH=3). researchgate.netmdpi.comnih.govresearchgate.net Chromatographic analysis over time confirms this conversion, with the Z-isomer forming significantly from the E-isomer over a period of days. researchgate.net Theoretical calculations support these experimental findings, indicating that while the E-form is dominant in neutral environments, the E and Z forms become nearly degenerate under acidic conditions. nih.govresearchgate.netnih.govdntb.gov.ua This interconversion is also reported to occur in dark, aqueous environments. csic.es
Table 3: E/Z Isomerism of Profoxydim under Different Conditions
| Condition | Isomeric Behavior | Supporting Evidence |
|---|---|---|
| Neutral Environment | E-isomer is dominant and stable. | Theoretical Calculations nih.govresearchgate.netnih.gov |
| Acidic Environment (pH=3) | Transition from E- to Z-isomer observed. The two forms become nearly degenerate in energy. | HPLC-DAD, Theoretical Calculations researchgate.netcsic.esresearchgate.net |
The structural differences between the E- and Z-isomers of profoxydim have been investigated using computational simulations and spectroscopic methods. nih.gov Optimized molecular geometries of the most stable conformers for each isomer reveal distinct spatial arrangements. researchgate.net Techniques such as Non-Covalent Interaction (NCI) analysis have been applied to understand the stabilizing forces within the molecular structures of both isomers in an aqueous environment. researchgate.netcsic.es The E-isomer is generally more stable, which is why it is the marketed form. csic.es The oxidation of the sulfur atom in profoxydim can introduce a new chiral center, further increasing the number of possible diastereomers for both the E- and Z-isomers. csic.es
Spectroscopic Techniques for Structural Confirmation
A variety of advanced analytical techniques are employed to elucidate and confirm the complex structures of profoxydim's tautomers and isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton (¹H) and Carbon-13 (¹³C) NMR are primary tools used to determine which tautomer is present in different solvents. nih.govmdpi.com By comparing experimental chemical shifts with calculated values for proposed structures, researchers can distinguish between the keto and enol forms. csic.esresearchgate.net
High-Performance Liquid Chromatography (HPLC) : HPLC, often coupled with a Diode Array Detector (DAD), is used to monitor the kinetic evolution of profoxydim, such as the isomerization from the E to the Z form under specific conditions. csic.esresearchgate.net
Mass Spectrometry (MS) : Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are highly specific methods used for the identification and confirmation of profoxydim and its related structures, particularly in residue analysis. semanticscholar.orgeuropa.eu High-resolution mass spectrometry can provide accurate mass measurements to confirm elemental composition. europa.eu
Table 4: Application of Spectroscopic Techniques in Profoxydim Analysis
| Analytical Technique | Specific Application |
|---|---|
| ¹H and ¹³C NMR Spectroscopy | Identification of predominant tautomers (enol vs. keto) in various solvents. nih.govresearchgate.net |
| HPLC-DAD | Separation and monitoring of E/Z isomer conversion over time. csic.esresearchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| Profoxydim |
| Profoxydim lithium salt |
| Methanol-d4 (MeOD) |
| Dimethyl sulfoxide (DMSO) |
| Deuterated chloroform (B151607) (CDCl₃) |
| Benzene |
| Acetonitrile (B52724) |
Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Profoxydim Lithium Salt
Chromatography is the cornerstone for separating profoxydim from complex matrix components before its quantification. High-Performance Liquid Chromatography (HPLC) is the most predominantly reported technique, though Gas Chromatography (GC) applications also exist.
High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a widely used and validated method for the determination of profoxydim. kosfaj.orgsemanticscholar.org This technique offers robust and sensitive analysis for various sample types, including rice grains and paddy water. kosfaj.orgbohrium.com
Research has led to the development of multi-residue methods capable of simultaneously determining profoxydim alongside other common rice pesticides. kosfaj.orgbohrium.com A typical HPLC-DAD system for profoxydim analysis utilizes a C18 reverse-phase (RP) column. bohrium.comnih.gov The separation is often achieved using a mobile phase consisting of an acetonitrile (B52724) and water mixture, frequently employing a linear gradient. kosfaj.orgbohrium.com For instance, one method starts with a 30:70 (v/v) mixture of acetonitrile to water, ramping up to 100% acetonitrile over 14 minutes at a flow rate of 0.8 mL/min. kosfaj.orgresearchgate.net The addition of 0.1% formic acid to the mobile phase can improve the protonation and peak shape of acidic compounds like profoxydim. csic.es
The DAD detector is typically set to the maximum absorbance wavelength for profoxydim, which has been identified at 230 nm, to ensure optimal sensitivity. nih.goveurl-pesticides.eu Under specific conditions, HPLC can also separate the E and Z isomers of profoxydim, with retention times of 6.5 minutes and 3.5 minutes, respectively. nih.gov Method validation studies have demonstrated excellent linearity, with regression coefficients (R²) consistently above 0.99. kosfaj.orgeurl-pesticides.eu The limits of detection (LOD) and quantification (LOQ) vary depending on the matrix and specific method, with reported ranges of 0.1 to 0.8 ng/mL and 0.25 to 2.0 ng/mL in water, respectively. bohrium.com For rice grains, LODs can range from 0.002 to 0.200 mg/kg. kosfaj.orgresearchgate.net
Interactive Table: HPLC-DAD Parameters for Profoxydim Analysis
| Parameter | Condition | Source(s) |
| Technique | High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) | kosfaj.org, semanticscholar.org, bohrium.com |
| Column | C18 Reverse-Phase (e.g., Waters Atlantis®) | nih.gov, bohrium.com |
| Mobile Phase | Acetonitrile/Water (Gradient or Isocratic) with 0.1% Formic Acid | kosfaj.org, nih.gov, csic.es |
| Flow Rate | 0.8 - 1.0 mL/min | kosfaj.org, nih.gov |
| Detection Wavelength | 230 nm | nih.gov, eurl-pesticides.eu |
| LOD (Water) | 0.1 - 0.8 ng/mL | bohrium.com |
| LOQ (Water) | 0.25 - 2.0 ng/mL | bohrium.com |
| LOD (Rice Grains) | 0.002 - 0.200 mg/kg | kosfaj.org, eurl-pesticides.eu |
| LOQ (Rice Grains) | 0.006 - 0.600 mg/kg | kosfaj.org, eurl-pesticides.eu |
While less common than HPLC, Gas Chromatography coupled with tandem mass spectrometry (GC-MS/MS) has also been validated for the analysis of profoxydim as part of multi-residue pesticide methods. kosfaj.orgnih.gov This technique is suitable for analyzing GC-amenable pesticides in complex matrices like hen eggs and cereals. kosfaj.orgnih.gov
For the analysis of profoxydim, a common setup involves a triple quadrupole GC/MS system operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.govnih.gov The separation is typically performed on a capillary column such as a Rxi-5 Sil MS or a DB5-MS. kosfaj.orgnih.gov A typical temperature program starts at 40°C, ramps up to 280°C, with a total run time of around 36 minutes, using helium as the carrier gas. kosfaj.orgnih.gov
Validation studies for GC-MS/MS methods have been conducted for various food matrices. kosfaj.orgnih.gov In one study on hen eggs, the method achieved a limit of quantification (LOQ) of ≤10 μg/kg for 92.3% of GC-amenable pesticides, including profoxydim. kosfaj.org However, it was noted that recoveries for profoxydim could sometimes exceed the acceptable upper limit of 120%. kosfaj.orgnih.gov Another enforcement method for rice grains reported an LOQ of 0.05 mg/kg using GC-MS. semanticscholar.org
Interactive Table: GC-MS/MS Parameters for Profoxydim Analysis
| Parameter | Condition | Source(s) |
| Technique | Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS) | kosfaj.org, nih.gov |
| Column | Rxi-5 Sil MS or DB5-MS | kosfaj.org, nih.gov |
| Carrier Gas | Helium | kosfaj.org, nih.gov |
| Detector | Triple Quadrupole in Multiple Reaction Monitoring (MRM) mode | nih.gov |
| Ion Source Temp. | 200°C | kosfaj.org |
| Transfer Line Temp. | 280°C | kosfaj.org |
| LOQ (Hen Eggs) | ≤10 μg/kg | kosfaj.org |
| LOQ (Rice Grains) | 0.05 mg/kg | semanticscholar.org |
Sample Preparation and Clean-up Strategies for Environmental Matrices (e.g., Soil, Water, Rice Grains)
Effective sample preparation is critical to remove interfering compounds from the matrix, concentrate the analyte, and ensure accurate and reliable quantification. For profoxydim, several extraction and clean-up strategies have been optimized for matrices like soil, water, and rice.
Matrix Solid-Phase Dispersion (MSPD) is a streamlined sample preparation technique that combines homogenization, extraction, and cleanup into a single process. eurl-pesticides.eu It has been successfully applied for the extraction of profoxydim from solid samples like rice grains. kosfaj.orgdntb.gov.ua The MSPD process involves blending the sample with a dispersing agent, which disrupts the matrix structure and provides a large surface area for extraction. eurl-pesticides.eu
In a typical MSPD protocol for profoxydim in rice, the sample is blended with neutral alumina, which acts as the dispersing sorbent. kosfaj.orgeurl-pesticides.eu The resulting mixture is packed into a column, and the analytes are eluted with an appropriate solvent. Acetonitrile has been shown to be an effective elution solvent for this purpose. kosfaj.orgdntb.gov.ua The MSPD technique is advantageous as it simplifies the analytical protocol, reduces solvent consumption, and eliminates the formation of emulsions. eurl-pesticides.eu Validation studies show that MSPD extraction followed by HPLC-DAD analysis yields acceptable recovery rates (74-127%) with relative standard deviations (RSD) below 12% for profoxydim in rice grains. kosfaj.orgeurl-pesticides.eu
The QuEChERS method is a popular and widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices. csic.es It involves an extraction/partitioning step with acetonitrile and salts, followed by a cleanup step. Buffered versions of the QuEChERS method, using either acetate (B1210297) or citrate (B86180) buffers, have been systematically evaluated for the extraction of profoxydim and other cyclohexanedione herbicides from soil. csic.es
The choice of buffer can influence the recovery of pH-dependent compounds. Citrate buffering adjusts the extract to a pH of 5.0-5.5, which helps stabilize most pesticides that are labile under acidic or alkaline conditions. The acetate-buffered version has also been shown to provide good recoveries for many pesticides. csic.es For profoxydim in soil, studies have shown that both citrate and acetate buffered QuEChERS methods can yield recoveries close to 100% under optimized conditions. csic.es A chiral analytical method for profoxydim stereoisomers in soil also successfully employed a QuEChERS extraction, achieving recoveries between 88.27% and 106.53%.
Following the initial QuEChERS extraction, a dispersive solid-phase extraction (dSPE) cleanup step is often essential, particularly for complex matrices like soil. This step involves adding specific sorbents to the acetonitrile extract to remove co-extracted matrix components that can interfere with chromatographic analysis and cause matrix effects in mass spectrometry. csic.es
Common sorbents used for dSPE in profoxydim analysis include primary secondary amine (PSA) and octadecylsilane (B103800) (C18). csic.es PSA is effective at removing sugars, fatty acids, and organic acids, while C18 removes nonpolar interferences like lipids. For cyclohexanedione herbicides, including profoxydim, in soil, a combination of PSA and C18 sorbents used with a citrate-buffered QuEChERS extract was found to be the most effective option for reducing the matrix effect. csic.es However, it has been noted that when PSA is used as the sole sorbent, recoveries for profoxydim can be very poor. Therefore, the selection of dSPE sorbents must be carefully optimized for the specific analyte and matrix to ensure efficient cleanup without significant loss of the target compound.
On-Site Solid-Phase Microextraction (SPME) Applications in Aquatic Studies
Solid-Phase Microextraction (SPME) has emerged as a valuable technique for on-site sampling and analysis of profoxydim in aquatic environments, such as flooded rice fields. nih.govresearchgate.net This method offers a significant advantage for thermally labile compounds like profoxydim, which can degrade within hours or days in aqueous samples. nih.gov By extracting the analyte on-site, SPME minimizes degradation that might occur during transportation of water samples to a laboratory, thus enhancing the accuracy of the determination. nih.gov
In a specific application, a manual SPME-HPLC interface was utilized for the real-time extraction of profoxydim from a flooded rice field. nih.gov The study found that 50 µm Carbowax-templated resin coatings were highly suitable for coupling SPME with High-Performance Liquid Chromatography (HPLC) to achieve high sensitivity for polar analytes. nih.gov The extracted profoxydim was then desorbed from the fiber and analyzed using HPLC with UV detection. nih.gov This on-site SPME method demonstrated good sensitivity and a precision of less than 10% Relative Standard Deviation (RSD). nih.gov Three hours after application on a flooded bare soil field, profoxydim was detected at concentrations of approximately 180 µg/L. nih.gov
The key benefits of on-site SPME include its robustness and the reduction of handling costs and time-consuming sample preparation steps associated with conventional methods like liquid-liquid extraction and solid-phase extraction. nih.govtandfonline.commdpi.com
Validation of Analytical Methods for Environmental Monitoring
The validation of analytical methods is a critical step to ensure the reliability and accuracy of data generated for environmental monitoring of profoxydim. ingentaconnect.comau.dk This process involves assessing several key parameters, including recovery, repeatability, precision, and the limits of detection and quantification. ingentaconnect.comau.dk
Assessment of Recovery, Repeatability, and Precision
Method validation studies for profoxydim have been conducted using various analytical techniques, including High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). ingentaconnect.comcsic.es These studies typically involve spiking blank samples (e.g., paddy water, rice grains, soil) with known concentrations of profoxydim and then measuring the amount recovered. nih.govingentaconnect.comcsic.es
In a study on paddy water, a validated HPLC-DAD method demonstrated acceptable recoveries for profoxydim. ingentaconnect.com The intra-day repeatability, which measures precision over a short time frame, showed a recovery of 82.1% for profoxydim. ingentaconnect.com The inter-day precision, assessing variability across different days, indicated a recovery of 80.6% with a Relative Standard Deviation (RSD) of 7.6%. ingentaconnect.com
For the analysis of profoxydim stereoisomers in rice and husk using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by LC-MS/MS, excellent mean recoveries were achieved. csic.es Across three fortification levels (12.5, 25.0, and 250.0 µg/kg), recoveries ranged from 77.26% to 106.53% in white rice, 86.78% to 101.81% in brown rice, and 76.77% to 102.45% in husk, with RSD values below 7%. csic.es
Another study validating a method for profoxydim isomers in soil using QuEChERS and chiral HPLC-MS/MS also reported good accuracy and precision. nih.gov Recoveries ranged from 88.27% to 104.93% for dry soil and 98.25% to 106.53% for soaked soil, with RSD values lower than 11.14%. nih.gov
A multi-residue method for rice grains using matrix solid-phase dispersion (MSPD) and HPLC-DAD found recoveries for profoxydim to be within the acceptable range of 74-127%, with RSDs below 12%. nih.gov
Table 1: Recovery and Precision Data for Profoxydim in Various Matrices
| Matrix | Analytical Method | Fortification Levels | Recovery (%) | RSD (%) | Citation |
|---|---|---|---|---|---|
| Paddy Water | HPLC-DAD | Not specified | 80.6 - 82.1 | < 7.6 | ingentaconnect.com |
| White Rice | QuEChERS-LC-MS/MS | 12.5, 25.0, 250.0 µg/kg | 77.26 - 106.53 | < 7 | csic.es |
| Brown Rice | QuEChERS-LC-MS/MS | 12.5, 25.0, 250.0 µg/kg | 86.78 - 101.81 | < 7 | csic.es |
| Husk | QuEChERS-LC-MS/MS | 12.5, 25.0, 250.0 µg/kg | 76.77 - 102.45 | < 7 | csic.es |
| Dry Soil | QuEChERS-HPLC-MS/MS | Not specified | 88.27 - 104.93 | < 11.14 | nih.gov |
| Soaked Soil | QuEChERS-HPLC-MS/MS | Not specified | 98.25 - 106.53 | < 11.14 | nih.gov |
| Rice Grains | MSPD-HPLC-DAD | Not specified | 74 - 127 | < 12 | nih.gov |
Determination of Limits of Detection (LOD) and Limits of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.govcsic.es
For the HPLC-DAD method in paddy water, the LOD and LOQ for profoxydim were determined to be 0.4 ng/mL and 2.0 ng/mL, respectively. ingentaconnect.com In a multi-residue method for rice grains, the LOD and LOQ for profoxydim were 0.200 mg/kg and 0.600 mg/kg, respectively. nih.gov
A more sensitive QuEChERS-LC-MS/MS method for profoxydim stereoisomers in rice and husk established LODs of 3.1 µg/kg for white rice, 3.5 µg/kg for brown rice, and 2.5 µg/kg for husk. csic.es The LOQ for all isomers across these matrices was 12.5 µg/kg. csic.es For soil analysis using a similar chiral method, the LOD for profoxydim isomers was 7.6 µg/kg, and the LOQ was 25.0 µg/kg. nih.gov In a study on baby food, a LOQ of 0.02 mg/kg was obtained for profoxydim in cereals. eurl-pesticides.eu
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Profoxydim
| Matrix | Analytical Method | LOD | LOQ | Citation |
|---|---|---|---|---|
| Paddy Water | HPLC-DAD | 0.4 ng/mL | 2.0 ng/mL | ingentaconnect.com |
| Rice Grains | MSPD-HPLC-DAD | 0.200 mg/kg | 0.600 mg/kg | nih.gov |
| White Rice | QuEChERS-LC-MS/MS | 3.1 µg/kg | 12.5 µg/kg | csic.es |
| Brown Rice | QuEChERS-LC-MS/MS | 3.5 µg/kg | 12.5 µg/kg | csic.es |
| Husk | QuEChERS-LC-MS/MS | 2.5 µg/kg | 12.5 µg/kg | csic.es |
| Soil | QuEChERS-HPLC-MS/MS | 7.6 µg/kg | 25.0 µg/kg | nih.gov |
| Cereals (Baby Food) | QuEChERS | - | 0.02 mg/kg | eurl-pesticides.eu |
| Fresh Fruit and Vegetables | LC | - | 0.01 mg/kg | eurofins.com |
Application of Analytical Standards in Residue Analysis
High-purity analytical standards of profoxydim and its lithium salt are essential for the accurate quantification of residues in food and environmental samples. hpc-standards.comdv-expert.org These reference materials are used to calibrate analytical instruments and validate methodologies, ensuring that the results are reliable and comply with regulatory limits. hpc-standards.com
This compound is available as a PESTANAL® analytical standard, which is suitable for use in methods like matrix solid-phase dispersion (MSPD) extraction followed by HPLC-DAD for determining profoxydim in rice grain samples. dv-expert.org The use of certified reference materials is a cornerstone of quality control in analytical laboratories. lgcstandards.com
Analytical standards of profoxydim have been used in various studies, including the development of chromatographic methods to separate its four stereoisomers for quantification in rice samples. mdpi.com These standards are also crucial for isomerization studies and for investigating the degradation of profoxydim in different environmental compartments like soil. csic.escsic.es
Environmental Fate and Degradation Studies
Abiotic Degradation Pathways
Abiotic degradation involves non-biological processes, including the effects of sunlight, water, and temperature on the chemical structure of profoxydim.
Photodegradation, or photolysis, is a primary pathway for the breakdown of many herbicides, and profoxydim is particularly susceptible to this process. researchgate.netrroij.com Studies conducted under simulated sunlight show that profoxydim degrades rapidly in both paddy water and soil. researchgate.netnih.gov The kinetics of this degradation generally follow a single first-order (SFO) model. researchgate.net
In one study, the half-life of profoxydim was determined to be 2.4 ± 0.3 hours in paddy water and even faster in paddy soil, at 1.03 ± 0.1 hours. researchgate.netnih.gov The complete degradation of the active substance in water required 15 hours. researchgate.net The presence of organic amendments like biochar can slow this process, extending the half-lives to 3.1 ± 0.2 hours in water and 3.07 ± 0.5 hours in soil, likely due to sorption processes that reduce the availability of the herbicide for photodegradation. researchgate.netnih.gov
Research has identified several degradation products (DPs) resulting from photolysis, with some DPs proving to be more stable than the parent profoxydim molecule. researchgate.netnih.gov Key photodegradation pathways include homolytic C-N bond cleavage, photoisomerization between E/Z isomers, and photoinduced oxidation. researchgate.netnih.gov The oxime group, in particular, appears to be cleaved by solar radiation. researchgate.net
| Environmental Compartment | Condition | Half-Life (Hours) | Reference |
|---|---|---|---|
| Paddy Water | Unamended | 2.4 ± 0.3 | researchgate.net, nih.gov |
| Paddy Soil | Unamended | 1.03 ± 0.1 | researchgate.net, nih.gov |
| Paddy Water | Biochar Amended | 3.1 ± 0.2 | researchgate.net, nih.gov |
| Paddy Soil | Biochar Amended | 3.07 ± 0.5 | researchgate.net, nih.gov |
Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis for many pesticides is highly dependent on the pH of the water. usu.eduumass.edu Profoxydim is classified as a weak acid with a pKa of 5.91, meaning it can easily ionize in water. nih.govresearchgate.net
The stability of profoxydim to hydrolysis is pH-dependent. At a neutral pH of 7 and a temperature of 20°C, profoxydim is persistent against hydrolysis, with a reported half-life (DT₅₀) of 140 days. herts.ac.uk However, like other cyclohexanedione herbicides, its degradation via hydrolysis can be accelerated under alkaline conditions (pH > 7). usu.edunih.gov For every one-point increase in pH, the rate of hydrolysis can increase tenfold. usu.edu
Conversely, acidic conditions can also affect the molecule's structure. Under acidic conditions (e.g., pH 3), an isomeric transition from the more common E-isomer to the Z-isomer can occur, which could alter the compound's reactivity and degradation in the environment. nih.govresearchgate.netherts.ac.uk This is a critical factor for a herbicide used in rice cultivation, where paddy water pH can fluctuate. nih.gov
Profoxydim lithium salt is known to decompose upon heating. hpc-standards.com While photodegradation and microbial metabolism are the dominant degradation pathways, thermal degradation can also contribute to its breakdown. In photodegradation studies, a minor degradation product, an oxazole, was detected. researchgate.net This type of compound is more typically associated with thermal degradation processes, suggesting that heat can play a role in the transformation of profoxydim. researchgate.net The rate of thermal degradation is generally influenced by temperature, with higher temperatures accelerating the breakdown process. mdpi.com
Biotic Degradation Processes
Biotic degradation involves the breakdown of a compound by living organisms, primarily microorganisms and plants.
Microbial activity is a principal driver of profoxydim degradation in the environment, particularly in soil. researchgate.netresearchgate.net Studies comparing sterile and non-sterile soils have demonstrated the significant role microorganisms play in breaking down the herbicide. The degradation of profoxydim in soil is primarily governed by microbial processes, with laboratory studies reporting rapid breakdown with half-lives as short as 0.53 days. researchgate.netresearchgate.net
Microorganisms utilize pesticides as a source of nutrients or as electron donors, converting the toxic substance into less or non-toxic products through their metabolic pathways. mdpi.comnih.gov The efficiency of this biodegradation depends on various soil conditions, including temperature, moisture, nutrient availability, and the composition of the microbial community. mdpi.com In the case of profoxydim, microbial processes lead to the formation of different degradation products than those seen in photodegradation. For example, profoxydim-sulfoxide was identified as the predominant and most stable compound generated by microbial activity, whereas this product was not a major result of photodegradation. researchgate.net
The degradation of profoxydim's four distinct stereoisomers has been shown to be stereoselective, with some isomers degrading more rapidly than others in soil. nih.gov This highlights the specificity of microbial enzymatic processes in the breakdown of the herbicide. nih.gov
In agricultural settings like rice paddies, profoxydim shows low persistence. nih.gov Dissipation studies in both laboratory and field paddy systems have consistently reported very short half-lives, often less than one day. researchgate.netresearchgate.net For instance, in paddy water, dissipation half-lives (DT₅₀) of 0.5 days in the lab and 1.2 days in the field have been observed. researchgate.net The rapid dissipation in paddy soil and water suggests that the compound does not pose a significant risk for persistence or leaching to groundwater. researchgate.netresearchgate.net
This rapid breakdown in rice paddy environments is a result of the combined effects of photodegradation in the surface water and intense microbial activity in the soil. researchgate.netresearchgate.net While the parent compound dissipates quickly, it is important to consider the formation of metabolites or degradation products, which may have different environmental behaviors and persistence. nih.govresearchgate.netmdpi.com
| System | Compartment | Half-Life (Days) | Reference |
|---|---|---|---|
| Laboratory | Paddy Water | 0.5 | researchgate.net |
| Field | Paddy Water | 1.2 | researchgate.net |
| Field | Paddy Soil | <1 | researchgate.net |
| Laboratory | Soil (general) | 0.53 | researchgate.net, researchgate.net |
Identification and Characterization of Degradation Products (DPs) and Metabolites
The transformation of profoxydim in the environment leads to the formation of various degradation products (DPs) and metabolites, which may have different physicochemical properties and toxicological profiles than the parent compound.
Advanced analytical techniques, particularly high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC-QTOF-MS/MS), have been instrumental in identifying the byproducts of profoxydim degradation. revistacultivar.comnih.gov In studies conducted on paddy soil and water, five distinct degradation products have been identified for the first time using TOF mass accuracy measurements and MS/MS spectra fragmentation. nih.govnih.govresearchgate.net This methodology allows for the precise determination of the elemental composition of the DPs and the structural elucidation of their fragmentation patterns. nih.gov Chiral HPLC-MS/MS methods have also been developed to separate and quantify the four stereoisomers of profoxydim, which can exhibit different degradation rates. nih.gov
The analysis via mass spectrometry typically involves identifying the protonated molecule [M+H]+ in positive ion mode. researchgate.net For instance, the four stereoisomers of profoxydim show a quantified transition at m/z 466.1 > 280.1, which corresponds to the loss of the oxime group. nih.gov
Research has proposed several degradation pathways for profoxydim, particularly under photodegradation conditions. nih.govnih.gov These pathways are initiated by various photochemical reactions. One significant proposed mechanism is the homolytic cleavage of the C-N bond in the profoxydim molecule. nih.govnih.govresearchgate.net
Other key transformation processes include:
Photoisomerization : Sunlight can induce the conversion of the commercial E-isomer of profoxydim to its Z-isomer, which can alter its reactivity and environmental behavior. nih.govnih.govresearchgate.net
Photoinduced Oxidation : This process can lead to the formation of various byproducts. nih.govnih.govresearchgate.net A primary degradation product identified in soil is generated through the oxidation of the sulfur atom, resulting in the corresponding sulfoxide (B87167) derivative. revistacultivar.comnih.gov
These photochemical reactions contribute to a complex network of degradation pathways, leading to the formation of multiple DPs in the environment. nih.govnih.gov
A notable concern in the environmental fate of profoxydim is the stability of its degradation products. nih.govresearchgate.net Studies have revealed that some of the identified DPs exhibit greater persistence in the environment than the original profoxydim molecule. nih.govnih.govresearchgate.net For example, two of the five DPs identified during photodegradation studies were found to be more stable than profoxydim itself. nih.govnih.govmdpi.com Similarly, the sulfoxide derivative formed through oxidation in soil has been shown to be more persistent than the parent active substance. revistacultivar.comnih.gov The enhanced stability of these novel DPs raises concerns about their potential to accumulate in ecosystems like paddy fields. nih.govresearchgate.netmdpi.com
Environmental Dissipation Kinetics and Half-life Determination (e.g., in Water and Soil)
The rate at which profoxydim dissipates in the environment is typically quantified by its half-life (DT50), the time required for 50% of the initial concentration to degrade. idosi.org This parameter is crucial for assessing the risk of accumulation and transport in soil and water. idosi.org
Under simulated sunlight, profoxydim degrades rapidly. nih.govnih.gov In laboratory studies, its half-life was determined to be:
Mechanistic Research on Herbicidal Action
Inhibition of Acetyl-Coenzyme A Carboxylase (ACCase) Activity
The primary mode of action for profoxydim, like other cyclohexanedione herbicides, is the potent inhibition of the enzyme acetyl-coenzyme A carboxylase (ACCase). mdpi.comresearchgate.netcsic.esucanr.edu ACCase is a critical biotin-dependent enzyme that catalyzes the first committed step in the de novo biosynthesis of fatty acids. mdpi.comresearchgate.netebi.ac.uk This enzyme facilitates the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, a fundamental building block for the creation of long-chain fatty acids. ebi.ac.uknih.gov
Research has demonstrated that herbicides from the cyclohexanedione and aryloxyphenoxypropionate ('FOPs') classes target the carboxyltransferase (CT) domain of the ACCase enzyme in plants. nih.gov Profoxydim specifically binds to this domain, effectively blocking its catalytic function. oapi.intscielo.br This inhibition prevents the formation of malonyl-CoA, thereby halting the entire fatty acid synthesis pathway. researchgate.netnih.gov The sensitivity of grass species to these herbicides is due to the susceptible nature of their ACCase enzyme, whereas broadleaf plants and certain grass species exhibit natural tolerance due to a less sensitive form of the enzyme. ucanr.edu
Studies on weed resistance have further elucidated this mechanism. A single amino acid substitution, Ile1781-Leu, in the CT domain of the ACCase gene has been shown to confer a high level of resistance to profoxydim in weed species like Echinochloa spp. mdpi.com This highlights the specificity of the herbicide's interaction with this particular region of the enzyme. Molecular docking and simulation studies on related herbicides confirm that mutations in the binding site can alter the enzyme's conformation, limiting the ability of the herbicide to bind effectively. nih.gov
Biochemical Pathways Affected in Target Plants
The inhibition of ACCase by profoxydim has direct and catastrophic consequences for lipid biosynthesis in susceptible plants. mdpi.comscielo.br Fatty acids are essential components for a multitude of cellular structures and functions. They are the primary constituents of phospholipids (B1166683) and glycolipids, which are indispensable for the formation and integrity of all cellular membranes, including the plasma membrane and the membranes of organelles like chloroplasts and mitochondria. ucanr.eduscielo.br
By halting the production of malonyl-CoA, profoxydim effectively starves the plant of the necessary precursors for building and repairing these vital membranes. researchgate.netnih.gov This disruption of fatty acid metabolism leads to a cascade of negative biochemical events:
Cessation of Membrane Synthesis: Without a supply of new fatty acids, the plant cannot produce the lipids required for cell growth and division, particularly in rapidly growing meristematic tissues. scielo.br
Loss of Membrane Integrity: Existing membranes cannot be maintained or repaired, leading to a loss of structural integrity. scielo.br
Metabolite Leakage: The compromised state of cell membranes results in the uncontrolled leakage of cellular contents and a breakdown of the electrochemical gradients essential for cellular energy production and transport. scielo.br
Ultimately, the inability to synthesize fatty acids leads to a complete breakdown of cellular organization and function, culminating in plant death. scielo.br
Cellular and Molecular Responses to ACCase Inhibition
Following application, profoxydim is absorbed and translocated via the phloem to the plant's areas of active growth, primarily the meristematic tissues in the shoots and roots. ucanr.eduscielo.br The inhibition of ACCase in these regions triggers a series of observable cellular and molecular responses.
Cellular Responses: The most immediate effect is the cessation of cell division and elongation in the meristems. scielo.br This leads to a rapid halt in the growth of new leaves, shoots, and roots. Visible symptoms typically appear several days after treatment and include:
Chlorosis: The new growth becomes yellowed as chlorophyll (B73375) production and chloroplast integrity are compromised. ucanr.edu
Necrosis: Tissues at the growing points turn brown and begin to decay, a symptom often referred to as "deadheart". ucanr.edu
Leaf Discoloration: Older leaves may develop a red or purple hue. ucanr.edu
Molecular Responses: At the molecular level, the primary response is the specific inhibition of the ACCase enzyme. However, the resulting metabolic stress can trigger broader secondary responses. Pesticide-induced stress is known to disrupt the balance between the production and scavenging of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). mdpi.com An excessive accumulation of ROS can lead to oxidative stress, causing widespread damage to DNA, proteins, and lipids, further contributing to cellular demise. mdpi.com
The development of herbicide resistance is a key molecular response observed in weed populations under selection pressure. For ACCase inhibitors like profoxydim, this resistance is frequently linked to specific point mutations in the nuclear gene encoding the target enzyme. mdpi.comnih.gov
Table 1: Research Findings on Profoxydim Resistance in Echinochloa spp. This interactive table summarizes the results from a study on weed populations resistant to ACCase-inhibiting herbicides.
| Population | Target Gene | Mutation | Herbicide | ED₅₀ (g a.i. ha⁻¹) | Resistance Factor (R/S) | Reference |
| Susceptible (S) | ACCase | Wild Type | Profoxydim | 0.57 | - | mdpi.com |
| Resistant (R) | ACCase | Ile1781Leu | Profoxydim | 392.29 | 688.2 | mdpi.com |
| Susceptible (S) | ACCase | Wild Type | Cyhalofop-butyl | 0.20 | - | mdpi.com |
| Resistant (R) | ACCase | Ile1781Leu | Cyhalofop-butyl | 817.22 | 4086.1 | mdpi.com |
| ED₅₀: The effective dose required to cause a 50% reduction in plant fresh weight. |
Computational Chemistry Applications
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Structural Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the structural complexities of profoxydim. mdpi.comcsic.es Tautomerism and E/Z isomerism are critical to the reactivity of cyclohexanedione herbicides, making it essential to identify the most stable molecular forms in different environments. nih.gov
To achieve this, the conformational landscape of each profoxydim tautomer is typically explored using methods like semiempirical tight-binding calculations combined with meta-dynamics-driven search algorithms, as implemented in software such as CREST. mdpi.comnih.gov For greater accuracy in molecular structures and free energies, these results are often refined at the DFT level of theory using programs like CENSO and ORCA. mdpi.comnih.gov This dual approach of a broad search followed by high-level refinement ensures a comprehensive understanding of the molecule's potential structures. researchgate.net
Theoretical studies have investigated the various tautomers and conformers of profoxydim to determine their relative stability. researchgate.net The main commercial form is the E-isomer. mdpi.comcsic.esnih.gov Research combining NMR spectroscopy and theoretical modeling has examined its behavior in different solvents to simulate both gas and aqueous phases. mdpi.comcsic.esnih.gov
The findings reveal that the energetic landscape of profoxydim is highly dependent on its environment. In the gas phase, or in nonpolar solvents like chloroform (B151607) (CDCl3), the enolic form is dominant. mdpi.comresearchgate.net Conversely, in polar solvents that mimic aqueous environments, the diketone form is more stable. mdpi.comresearchgate.net DFT calculations can quantify these differences. For example, the relative free energies of the most stable conformers of each tautomer can be calculated in relation to the most stable structure in water, the E–diketoenamine–RS/SR form. researchgate.net
| Tautomer/Isomer | Relative Free Energy (kcal/mol) |
|---|---|
| E–diketoenamine–RS/SR | 0.00 |
| Z Isomer | ~0.80 |
This table illustrates the calculated relative stability of profoxydim isomers in an aqueous environment, with the E-isomer being the most stable form.
Computational models are crucial for predicting how environmental factors, such as pH, affect the stability and prevalence of different profoxydim isomers. mdpi.com Theoretical calculations have shown that under acidic conditions, an isomeric transition from the E to the Z form can occur. mdpi.comcsic.esnih.gov In such conditions, the E and Z forms become nearly degenerate in energy, meaning they can coexist in significant amounts. mdpi.comcsic.esresearchgate.netnih.gov However, in neutral environments, the E form remains the dominant and more stable isomer. mdpi.comcsic.esresearchgate.netnih.gov This transition is significant as it can alter profoxydim's reactivity and behavior in natural settings like paddy water and soil. mdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling establishes a mathematical link between the chemical structure of a compound and its biological activity or environmental fate. csic.esopenaire.eu These models are valuable for predicting the potential effects of different molecular forms of profoxydim without extensive empirical testing.
The various tautomers of profoxydim can exhibit different levels of bioactivity and toxicity. QSAR models have been employed to assess these differences, revealing that the specific tautomeric form significantly influences its potential impact. mdpi.comresearchgate.netopenaire.euuam.es For instance, the toxicity of profoxydim's different forms can be estimated using programs like the Ecological Structure Activity Relationships (ECOSAR) model. csic.es This program predicts toxicity based on the linear relationship between a compound's predicted octanol-water partition coefficient (log Kow) and measured toxicity values for similar chemicals. csic.es The significant differences in predicted toxicity among tautomers highlight how structural changes can affect bioactivity. mdpi.com
| Organism Type | Toxicity Endpoint | Predicted Value Range for Tautomers (mg/L) | GHS Classification |
|---|---|---|---|
| Fish | LC50 (96 hr) | 10 - 100 | Acute 2 / Chronic 2 |
| Daphnid | LC50 (48 hr) | 1 - 10 | Acute 1 / Chronic 1 |
| Green Algae | EC50 (96 hr) | 1 - 10 | Acute 1 / Chronic 1 |
This table summarizes the range of predicted toxicity values for different profoxydim tautomers against various aquatic organisms, as determined by QSAR modeling. The variation in values underscores the differential bioactivity of the tautomers. The toxicity values are classified based on the Globally Harmonized System (GHS). mdpi.com
QSAR models also provide valuable information for predicting the environmental fate of profoxydim. mdpi.comopenaire.eu By correlating structural properties with environmental parameters, these models can estimate how the herbicide might behave and persist in ecosystems. mdpi.com The different stabilities and reactivities of the E and Z isomers, as well as the keto and enol tautomers, under various environmental conditions (e.g., pH, solvent polarity) directly influence their degradation pathways and persistence. mdpi.comcsic.es This predictive information is crucial for preemptively assessing environmental risk and developing strategies for managing potential contamination. mdpi.com
Chemometric Modeling in Extraction Studies
Chemometrics involves using statistical and mathematical methods to optimize chemical processes and analyze chemical data. It has been successfully applied to the extraction of profoxydim and its degradation products from complex matrices like soil. mdpi.comresearchgate.net
A key application is the optimization of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation. mdpi.com To understand the extraction process better, a full second-order face-centered factorial experimental design can be developed. researchgate.net This approach quantifies the influence of multiple variables on the recovery of the target compounds. researchgate.net For the extraction of cyclohexanedione (CHD) herbicides like profoxydim, variables such as extraction time, water content, soil weight, and the volume and composition of the extraction solvent have been studied. mdpi.com
| Variable Studied | Significance in Model | Optimal Condition/Finding |
|---|---|---|
| Extraction Solvent Composition (Acetonitrile/Methanol) | High | Identified as one of the most influential variables. |
| Soil Weight | High | Recognized as a key influential factor. |
| Extraction Time | Low | Less influential compared to solvent and soil weight. |
| Water Content | Low | Less influential compared to solvent and soil weight. |
| Solvent Extraction Volume | Low | Less influential compared to solvent and soil weight. |
This table highlights the key variables assessed in a chemometric model for optimizing the QuEChERS extraction of profoxydim from soil, indicating their relative influence on recovery rates.
Formulation Chemistry and Stability Research
Role of Stabilizing Surfactants and Adjuvants
Surfactants and adjuvants are indispensable components in modern herbicidal formulations, serving to stabilize the product and enhance its biological performance. Their primary roles include improving the surface coverage on target weeds, aiding the penetration of the active ingredient, and ensuring the physical stability of the formulation itself. bme.huevonik.com In suspension concentrates, for instance, additives are essential to create a stable structure that prevents particles from agglomerating or settling over time. bme.hu
Different classes of surfactants are employed to achieve specific formulation characteristics:
Non-ionic Surfactants: These are crucial for stabilizing herbicidal solutions. atlantis-press.com In microemulsions, a combination of a low Hydrophilic-Lipophilic Balance (HLB) and a high HLB non-ionic surfactant is often recommended to provide robust steric stabilization at the oil-water interface. crodaagriculture.com
Specialty Surfactants: Unique structures, such as Gemini functional wetting agents, can offer multifunctional benefits including significant surface tension reduction and foam control. evonik.com
Research into stabilizing CHD herbicides has identified specific systems. One approach involves a stabilizer system comprising a dialkyl metal sulfosuccinate (B1259242) and a sorbitan (B8754009) fatty acid ester, which has been found to improve the long-term stability of EC formulations containing these sensitive active ingredients. epo.org
Table 1: Examples of Surfactants and Adjuvants in Herbicidal Formulations
| Component Type | Specific Example | Primary Function(s) in Formulation |
|---|---|---|
| Anionic Surfactant | Dialkyl Metal Sulfosuccinate | Emulsifier, Stabilizer. epo.org |
| Anionic Surfactant | Phosphate Esters | Emulsifier, provides stability in high electrolyte conditions. crodaagriculture.com |
| Non-ionic Surfactant | Sorbitan Fatty Acid Ester | Co-stabilizer in EC formulations for CHD herbicides. epo.org |
| Non-ionic Surfactant | Polyoxyethylene Sorbitan Monolaurate | Wetter, co-emulsifier. evonik.com |
| Non-ionic Surfactant | Polymeric Emulsifiers (e.g., Atlox™ series) | Provides long-term stability through steric hindrance. crodaagriculture.com |
| Adjuvant | Crop Oil Concentrate | Carrier, enhances penetration. oapi.int |
| Adjuvant | Acidifiers / Buffering Agents | Adjusts and maintains pH of the spray solution. usda.gov |
Interaction of Profoxydim Lithium Salt with Formulation Components
A key area of research is the development of stabilizer systems where components interact synergistically to protect the herbicide. For example, a system combining a dialkyl metal sulfosuccinate with a sorbitan fatty acid ester was developed specifically to enhance the stability of CHD herbicides in emulsifiable concentrate formulations. epo.org In such a system, the components work together to create a more stable chemical environment for the profoxydim. The choice of solvent is also critical; for example, some commercial formulations of profoxydim utilize heavy aromatic solvent naphtha as a carrier. basf.com The compatibility of this compound with such solvents and the other co-formulants is essential to prevent degradation.
Factors Affecting Formulation Stability (e.g., pH, Temperature, Light, Protic Compounds)
The stability of this compound formulations is influenced by several external environmental and chemical factors.
pH: The pH of the formulation or spray solution is a critical factor for CHD herbicides. mdpi.comresearchgate.net These herbicides are weak acids, often with pKa values below 5, and are known to be susceptible to degradation in solutions with a pH below 5 or above 10. epo.orgmdpi.com The pH determines the equilibrium between the protonated (acid) form and the ionized (salt) form. mdpi.comresearchgate.net The protonated form is generally considered more efficient at penetrating the plant's cuticle. mdpi.comresearchgate.net Furthermore, studies have shown that under acidic conditions, an isomeric transition of profoxydim from the commercial E isomer to the Z isomer can occur, which may alter its reactivity. mdpi.comresearchgate.net
Temperature: Profoxydim is thermally unstable. epo.org Storage conditions are crucial for maintaining the integrity of the product. Recommendations for analytical standards include storage at low temperatures (0-4°C for short-term and -20°C for long-term) in a dark environment. medkoo.com For some commercial formulations, storage is recommended at temperatures between -10°C and 30°C, as storing outside this range for extended periods may lead to changes in the product's properties. basf.com
Light: Photochemical instability is a known characteristic of CHD herbicides like profoxydim. epo.org The molecule can undergo photodegradation when exposed to light, with the degradation rate being dependent on the intensity of the light source. unicatt.it Interestingly, research has indicated that a commercial formulation of profoxydim (Aura®) photodegraded more rapidly than the analytical standard, suggesting that other ingredients in the formulation may act as photosensitizers. unicatt.it
Protic Compounds: The presence of protic compounds, particularly water, can negatively impact the stability of CHD herbicides by contributing to their degradation. epo.org While the lithium salt of profoxydim has a notable water solubility of 56 g/L at 20°C, managing its interaction with water within a formulation is key to preventing hydrolysis and maintaining its chemical stability. hpc-standards.com
Table 2: Summary of Factors Affecting Profoxydim Formulation Stability
| Factor | Effect on Stability | Detailed Research Finding |
|---|---|---|
| pH | High | Profoxydim is a weak acid susceptible to degradation at pH < 5 and > 10. epo.orgmdpi.com Acidic conditions can also induce E/Z isomerization. mdpi.comresearchgate.net |
| Temperature | High | The compound is thermally unstable. epo.org Formulations may change properties if stored outside a recommended range (e.g., -10°C to 30°C). basf.com |
| Light | High | Subject to photochemical degradation. epo.org The rate depends on light intensity, and formulation ingredients may accelerate the process. unicatt.it |
| Protic Compounds (e.g., Water) | Moderate | The presence of water can lead to chemical degradation of CHD herbicides. epo.org |
Future Research Directions
Advanced Spectroscopic Techniques for Isomer and Metabolite Characterization
Profoxydim is a chiral molecule, commercially supplied as a mixture of stereoisomers. nih.gov These isomers can exhibit different biological activities and degradation rates. However, traditional analytical methods often treat profoxydim as a single entity, potentially leading to an incomplete understanding of its behavior. nih.gov
Recent research has highlighted the importance of studying the compound's structural dynamics. Using techniques like proton and carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy combined with theoretical modeling, researchers can examine the different tautomers and conformers of profoxydim in various solvents that mimic gas and aqueous phases. nih.govresearchgate.net Such studies have revealed that the enolic form of profoxydim is predominant in the gas phase, while the ketonic form is more prevalent in aqueous solutions, a key insight into its environmental behavior. nih.gov
Future work should expand on the use of advanced spectroscopic and chromatographic methods. The development of sensitive chiral analytical techniques, such as High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), is crucial for the separation and quantification of individual profoxydim stereoisomers and their degradation products in complex matrices like soil and rice grains. nih.govcsic.es A validated chiral HPLC-MS/MS method has already been successfully used to investigate the stereoselective degradation of its isomers in soil. nih.gov Further application of these methods will provide more accurate data for risk assessment by accounting for the specific toxicity and environmental fate of each isomer. csic.escolab.ws
Table 1: Spectroscopic and Chromatographic Methods for Profoxydim Analysis
| Technique | Application | Key Findings/Objectives | Reference(s) |
|---|---|---|---|
| ¹H and ¹³C NMR | Tautomer and conformer analysis | Determined that enolic form dominates in gas phase, ketonic form in aqueous phase. | researchgate.net, nih.gov |
| HPLC-DAD | Quantification in paddy water | Developed for simultaneous determination of profoxydim and other rice pesticides. | researchgate.net |
| Chiral HPLC-MS/MS | Isomer-specific residue analysis | Enables separation and quantification of the four profoxydim stereoisomers in soil and rice. | csic.es, nih.gov |
| HPLC-QTOF-MS/MS | Metabolite identification | Identified five degradation products of profoxydim in soil for the first time. | exlibrisgroup.com |
Comprehensive Environmental Fate Modeling and Field Validation
Understanding the persistence, mobility, and degradation of profoxydim in the environment is critical for assessing its ecological risk. Profoxydim is reported to be non-persistent in soil but can show persistence in water. herts.ac.uk Its degradation in soil is a result of both chemical and microbial processes. exlibrisgroup.com
Recent studies have begun to unravel its degradation pathways. A significant finding was the identification of five degradation products (DPs) in soil, with the primary pathway involving the oxidation of the sulfur atom to form a sulfoxide (B87167) derivative, which was found to be more persistent than the parent compound. exlibrisgroup.com The persistence of profoxydim can be significantly influenced by soil management practices. For instance, the addition of organic amendments like alperujo compost and biochar has been shown to increase the herbicide's persistence in soil, likely due to high absorption capacity. exlibrisgroup.com
Future research should focus on developing comprehensive environmental fate models that incorporate these complex interactions. These models should be validated with data from field studies conducted under diverse agricultural and environmental conditions. Quantitative Structure-Activity Relationship (QSAR) models have been used to assess the toxicity of different tautomers, and integrating such models can provide deeper insights into how structural changes affect bioactivity and environmental fate. nih.govresearchgate.net This integrated approach will allow for a more accurate prediction of profoxydim's behavior and potential for off-site transport, aiding in the development of strategies to minimize the contamination of water resources. exlibrisgroup.com
Mechanistic Insights into Herbicide Resistance Development in Weeds
The efficacy of ACCase inhibitors like profoxydim is threatened by the evolution of herbicide resistance in weed populations. croplife.org.au Resistance to profoxydim has been confirmed in key weed species such as barnyard grass (Echinochloa crus-galli). scielo.br Resistance mechanisms are broadly categorized as target-site resistance (TSR) and non-target-site resistance (NTSR). croplife.org.aunih.gov TSR involves mutations in the target enzyme (ACCase), which prevent the herbicide from binding effectively. wikipedia.org NTSR involves other mechanisms, such as reduced herbicide uptake or enhanced metabolic detoxification. nih.gov
Studies on Echinochloa species from the Iberian Peninsula have investigated the genetic basis of resistance. While known mutations conferring resistance were not found in some populations, other mutations in the ACCase gene leading to amino acid substitutions were identified, although their role in resistance is not yet confirmed. rcaap.pt Furthermore, these studies revealed that overexpression of the ACCase gene can be a mechanism of resistance, indicating a target-site-based resistance mechanism not involving mutation of the binding site itself. rcaap.pt
Future research must delve deeper into the molecular and biochemical mechanisms of resistance. This includes sequencing the ACCase gene in a wider range of resistant weed populations to identify novel resistance-conferring mutations. Investigating NTSR, particularly the role of metabolic enzyme families like cytochrome P450s and glutathione (B108866) S-transferases, is also critical, as these can confer cross-resistance to herbicides with different modes of action. nih.gov Understanding these mechanisms is fundamental for developing effective resistance management strategies. croplife.org.au
Table 2: Documented Resistance Factors in Echinochloa crus-galli
| Herbicide Group | Herbicide | Resistance Factor (RF) | Finding | Reference(s) |
|---|---|---|---|---|
| Aryloxyphenoxypropionates | Cyhalofop-p-butyl | > 7.0 | High level of cross-resistance observed. | scielo.br |
| Aryloxyphenoxypropionates | Quizalofop-p-ethyl | > 7.0 | High level of cross-resistance observed. | scielo.br |
| Cyclohexanediones | Profoxydim | < 5.0 | Low level of resistance compared to APP group. | scielo.br |
Novel Formulation Strategies for Enhanced Efficacy and Environmental Profile
The formulation of a herbicide can significantly impact its performance and environmental safety. The efficacy of profoxydim is influenced by its physicochemical properties and how it interacts with the plant cuticle. mdpi.com Research has shown that the pH of the spray solution can affect the herbicide's effectiveness. mdpi.com The neutral, protonated form of the herbicide is better able to penetrate the plant's cuticle compared to its ionized form. mdpi.comresearchgate.net This is particularly relevant for rice cultivation, where profoxydim is used in fields that are often submerged in water. mdpi.com
Integration of Omics Technologies in Herbicidal Action Studies
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers powerful tools for obtaining a holistic view of how herbicides affect plants at the molecular level. These technologies can provide profound insights into both the mechanism of action and the mechanisms of resistance.
In the context of profoxydim, transcriptomics (the study of gene expression) has already been applied to investigate resistance, revealing the overexpression of the ACCase gene in resistant weeds. rcaap.pt Future research should build on this by employing a multi-omics approach.
Transcriptomics (RNA-Seq) can identify all genes that are up- or down-regulated in response to profoxydim treatment, pointing to detoxification pathways or stress responses.
Proteomics can identify changes in the protein landscape, confirming that changes in gene expression lead to functional changes in the plant.
Metabolomics can analyze the full spectrum of small-molecule metabolites, revealing how profoxydim disrupts plant metabolism and identifying the specific products of herbicide detoxification.
By integrating these omics datasets, researchers can construct detailed models of the molecular networks that govern profoxydim's herbicidal activity and how weeds evolve to circumvent it. This comprehensive understanding is essential for predicting the evolution of resistance and for the rational design of next-generation herbicides. mdpi.com
Q & A
Q. What are the critical safety protocols for handling Profoxydim lithium salt in laboratory settings?
this compound requires stringent safety measures due to its reactive nature and potential toxicity. Key protocols include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods for procedures generating aerosols or vapors.
- Storage: Store at -20°C for long-term stability (1–2 years) and -4°C for short-term use (1–2 weeks) to prevent degradation .
- Waste Disposal: Segregate chemical waste and collaborate with certified hazardous waste disposal services to comply with environmental regulations .
Q. How can researchers determine the solubility and stability of this compound for experimental design?
Solubility and stability are foundational for formulating solutions. Methodological approaches include:
- Solubility Testing: Use gradient solvent systems (e.g., water, DMSO, ethanol) with sonication at controlled temperatures (20–25°C). Quantify solubility via HPLC with UV detection at 254 nm .
- Stability Assessment: Conduct accelerated aging studies under varying pH (3–9) and temperature conditions (4–40°C). Monitor degradation via LC-MS to identify breakdown products .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?
- Purity Analysis: High-performance liquid chromatography (HPLC) with a C18 column and mobile phase (acetonitrile:water, 70:30 v/v) .
- Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared spectroscopy (FTIR) to validate functional groups (e.g., Cl, Li+ coordination) .
Advanced Research Questions
Q. How can researchers investigate the herbicidal mechanism of this compound in plant models?
- Target Identification: Use Arabidopsis thaliana mutants to identify acetyl-CoA carboxylase (ACCase) inhibition, a common target for cyclohexanedione herbicides. Validate via enzyme activity assays and Western blotting .
- Metabolic Profiling: Apply GC-MS to analyze lipid biosynthesis disruption in treated plants, focusing on fatty acid depletion .
Q. What strategies resolve contradictory data in studies on Profoxydim’s efficacy across plant species?
- Triangulation: Cross-validate results using multiple methods (e.g., enzyme assays, phenotypic analysis, transcriptomics) .
- Environmental Controls: Standardize light, temperature, and soil conditions to isolate confounding variables. For example, discrepancies in Zea mays vs. Oryza sativa responses may stem from differential ACCase isoform expression .
Q. How does lithium salt concentration influence Profoxydim’s activity in herbicide formulations?
- Concentration Gradients: Test 0.1–10 mM concentrations in in vitro ACCase inhibition assays. Use nonlinear regression to calculate IC₅₀ values.
- Formulation Optimization: Pair with ionic liquids (e.g., 1-ethyl-3-methylimidazolium acetate) to enhance solubility and bioavailability at low concentrations (<1 mM) .
Q. What degradation pathways occur under environmental conditions, and how can they be mitigated?
- Photolysis Studies: Expose Profoxydim to UV light (254 nm) and analyze degradation products via LC-QTOF-MS. Major pathways include Li+ dissociation and nitroso group oxidation .
- Stabilizers: Add antioxidants (e.g., ascorbic acid) or light-blocking adjuvants (e.g., TiO₂ nanoparticles) to formulations .
Q. Can this compound exhibit synergistic effects with other herbicides?
- Combination Screens: Test pairwise mixtures with inhibitors of PSII (e.g., atrazine) or microtubule assembly (e.g., trifluralin). Use the Colby method to calculate synergy indices .
- Field Trials: Evaluate weed control efficacy in mixed cropping systems, ensuring non-target species safety via ecotoxicity assays .
Q. How to design controlled experiments assessing Profoxydim’s environmental persistence?
- Soil Column Studies: Measure adsorption/desorption kinetics using HPLC-MS. Parameters: soil pH (5–8), organic matter content (1–5%) .
- Microbial Degradation: Isolate soil microbiota from agricultural sites and quantify Profoxydim breakdown via ¹⁴C isotopic labeling .
Data Presentation and Analysis Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
